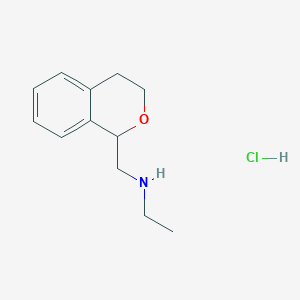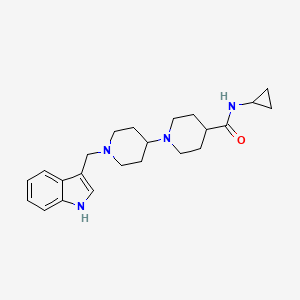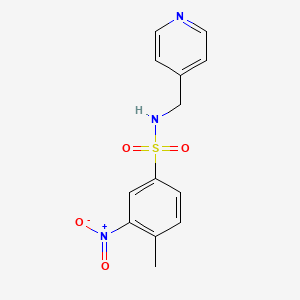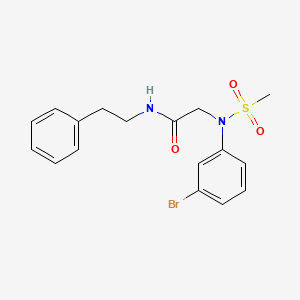
N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has been extensively studied for its potential scientific research applications due to its unique chemical structure and pharmacological properties.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has been extensively studied for its potential scientific research applications. One of the primary applications of N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide is in the field of neuroscience, where it has been used as a research tool to investigate the role of serotonin receptors in the brain. N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide is a selective agonist of the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has also been used in studies of drug addiction and withdrawal, as well as in the treatment of certain psychiatric disorders.
Mecanismo De Acción
N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide exerts its pharmacological effects by binding to and activating the 5-HT1B and 5-HT2C receptors in the brain. Activation of these receptors leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, appetite, and sleep. N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide also has some affinity for other serotonin receptors, including the 5-HT1A and 5-HT2A receptors.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter release, alterations in gene expression, and changes in brain activity. N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to changes in mood and behavior. N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has also been shown to alter the expression of certain genes involved in the regulation of serotonin receptors, which may contribute to its pharmacological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in its pure form using chromatography techniques. N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide is also a selective agonist of the 5-HT1B and 5-HT2C receptors, which allows for the investigation of specific receptor subtypes. However, N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has some limitations in laboratory experiments, including its potential to produce off-target effects and its relatively short duration of action.
Direcciones Futuras
There are several future directions for research on N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide. One area of interest is the potential therapeutic applications of N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the development of new compounds based on the structure of N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide that may have improved pharmacological properties. Finally, further research is needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide and its effects on neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide involves the reaction of 3-methoxyphenylacetonitrile and tetrahydrofuran-2-carboxylic acid followed by the addition of piperazine. The resulting product is then purified using chromatography techniques to obtain N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide in its pure form. The synthesis of N-(3-methoxyphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide is relatively simple and can be performed in a laboratory setting.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-4-(oxolane-2-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-23-14-5-2-4-13(12-14)18-17(22)20-9-7-19(8-10-20)16(21)15-6-3-11-24-15/h2,4-5,12,15H,3,6-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLBQGBQWRDIOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-4-(oxolane-2-carbonyl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[benzyl(propyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5111289.png)
![5-{3-methoxy-4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5111295.png)

![N-(3,4-dimethylphenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5111319.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5111324.png)
![1-phenyl-N-[2-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5111343.png)






![2,4-dichloro-N-[2-chloro-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]benzamide](/img/structure/B5111398.png)
![4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5111402.png)